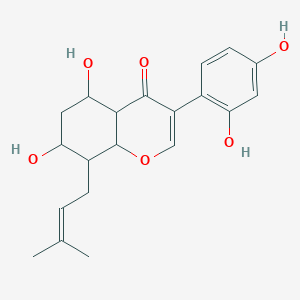4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-
CAS No.:
Cat. No.: VC16537218
Molecular Formula: C20H24O6
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H24O6 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
| Standard InChI | InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-18,20-24H,5,8H2,1-2H3 |
| Standard InChI Key | GUMJOCWLYUKEOL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1C(CC(C2C1OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
The systematic IUPAC name of this compound, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one, precisely describes its substitution pattern . The benzopyran core (4H-1-benzopyran-4-one) serves as the foundational structure, with hydroxyl groups at positions 5 and 7 of the aromatic A-ring. Position 3 of the C-ring is occupied by a 2,4-dihydroxyphenyl group, while position 8 features a 3-methyl-2-butenyl (prenyl) chain . This combination of polar hydroxyl groups and a hydrophobic prenyl moiety creates distinct electronic and steric properties that influence its chemical behavior and biological interactions.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 286.24 g/mol | |
| CAS Registry Number | 1156-78-1 | |
| Substituent Positions | 3,5,7,8 |
Spectroscopic Signatures
While detailed spectral data for this specific compound remains limited in publicly available literature, analogous prenylated flavonoids typically exhibit:
-
UV-Vis Absorption: Strong absorbance between 250-350 nm due to conjugated π systems
-
Mass Spectrometry: Characteristic fragmentation patterns showing loss of the prenyl group (-68 Da) and sequential dehydration
-
NMR Features: Distinct signals for aromatic protons (δ 6.0-7.5 ppm), phenolic hydroxyls (δ 9-12 ppm), and prenyl methyl groups (δ 1.6-1.8 ppm)
Biosynthetic Pathways and Natural Occurrence
Proposed Biogenetic Origin
The compound likely originates through the flavonoid biosynthetic pathway, involving:
-
Phenylpropanoid Pathway: Production of p-coumaroyl-CoA from phenylalanine
-
Chalcone Formation: Condensation with malonyl-CoA
-
Cyclization: Formation of the flavanone skeleton
-
Oxidation and Modification: Introduction of hydroxyl groups and prenylation
The prenyl group at position 8 suggests enzymatic transfer of dimethylallyl diphosphate (DMAPP) by a membrane-bound prenyltransferase, a common modification in plant secondary metabolites .
Natural Sources
Current evidence suggests this compound may occur in:
-
Moraceae Family: Analogs found in Broussonetia papyrifera (paper mulberry)
-
Fabaceae Plants: Structural similarities to prenylated isoflavones in legumes
-
Medicinal Herbs: Potential presence in traditional Chinese medicinal plants employing complex flavonoid mixtures
Physicochemical Properties and Reactivity
Solubility and Stability
-
Aqueous Solubility: Limited (<1 mg/mL) due to aromatic rings and prenyl group
-
Organic Solvents: Soluble in DMSO, methanol, and ethyl acetate
-
pH Sensitivity: Phenolic hydroxyls confer pH-dependent solubility (soluble in alkaline conditions)
-
Light Sensitivity: Susceptible to photodegradation via quinone formation
Key Reactivity Features:
-
Acid-Base Behavior: Three ionizable phenolic protons (pKa ≈ 8-10)
-
Electrophilic Substitution: Activated aromatic rings susceptible to nitration/sulfonation
-
Oxidative Coupling: Potential for dimerization under oxidative conditions
Research Applications and Technological Relevance
Analytical Reference Standard
-
HPLC Calibration: Used as secondary standard for flavonoid quantification
-
Mass Spectrometry: Diagnostic fragment ions aid in structural elucidation
Synthetic Biology
-
Heterologous Production: Target for engineered yeast strains expressing plant PTases
-
Biotransformation Studies: Model substrate for cytochrome P450 enzyme characterization
Material Science Applications
-
Antioxidant Coatings: Incorporated into polymer matrices for food packaging
-
UV-Absorbing Films: Potential use in solar cell protective layers
Challenges and Future Directions
Research Gaps
-
Biosynthetic Enzymes: Prenyltransferase specificity remains uncharacterized
-
In Vivo Pharmacokinetics: Absence of ADMET profiling data
-
Structure-Activity Relationships: Impact of prenyl chain length on bioactivity
Technological Opportunities
-
Nanoformulations: Liposomal encapsulation to enhance bioavailability
-
Computational Modeling: QSAR studies to optimize target interactions
-
Green Synthesis: Development of biocatalytic routes using immobilized enzymes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume